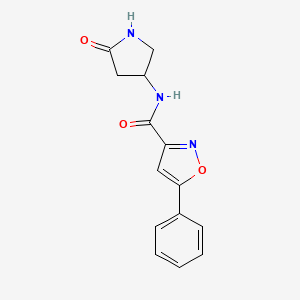

![molecular formula C23H28N4O3 B2664897 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide CAS No. 896372-52-4](/img/structure/B2664897.png)

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide” is a derivative of 2,4-dioxo-1,4-dihydroquinazolin . It is a white solid with a melting point of 168–172°C .

Synthesis Analysis

The compound can be synthesized through a domino reaction sequence promoted by I2/TBHP under optimized conditions . The reaction of isatin with 2-amino-N-phenylbenzamide in the presence of t-butyl hydroperoxide (TBHP, 2 equivalents) as an oxidant and iodine as a catalyst (10 mol%) under reflux in methanol gave 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylbenzamide in 70% yield .

Molecular Structure Analysis

The molecular structure of this compound is based on the 2,4-dioxo-1,4-dihydroquinazolin core, which is a common structural motif in many bioactive compounds . The compound also contains an ethyl(3-methylphenyl)amino propyl group and a propanamide group .

Chemical Reactions Analysis

The compound can undergo a domino reaction sequence promoted by I2/TBHP under optimized conditions . This reaction involves the condensation of isatin and 2-amino N-phenyl benzamide under the catalysis of iodine .

Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 168–172°C . Other physical and chemical properties, such as solubility, density, and refractive index, are not available in the current literature.

Scientific Research Applications

-

Scientific Field: Organic Chemistry and Drug Design 2,3-Dihydroquinazolin-4(1H)-ones are a class of nitrogen-containing heterocycles . They are of interest in organic chemistry due to their wide range of applications in biological processes .

-

Application: Pharmacological Activities These compounds have a broad spectrum of pharmacological and biological activities . They are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .

-

Methods of Application or Experimental Procedures There are many methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. One of the simplest methods is the condensation of an aldehyde or ketone with 2-aminobenzamide . Another approach involves the use of a magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, for the synthesis of 2,3-dihydroquinazolinones .

-

Results or Outcomes The synthesis of these compounds using the aforementioned methods has been successful, yielding high-quality derivatives . The synthesized compounds have shown promising results in various biological and pharmacological applications .

-

Scientific Field: Green Chemistry

- Application : Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

- Methods of Application : The cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst was used for the preparation of 2,3-dihydroquinazolin-4(1H)-ones in good to high yields via the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .

- Results or Outcomes : The catalyst is inexpensive, efficient and easy to remove from the reaction mixture by a simple filtration and can be reused several times without losing its activity .

-

Scientific Field: Drug Design

- Application : 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design

- Methods of Application : This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .

- Results or Outcomes : Diverse DHQ derivatives have been prepared using green chemistry and alternative strategies .

-

Scientific Field: Green Chemistry

- Application : Green Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

- Methods of Application : A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners .

- Results or Outcomes : The catalyst was magnetically recoverable after the completion of the reaction and displayed reusability for six successive rounds without any loss in its catalytic efficiency .

-

Scientific Field: Organic Chemistry

- Application : Preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives

- Methods of Application : A new β-cyclodextrin-SO3H-assisted, convenient and efficient strategy for the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media is described .

- Results or Outcomes : The catalyst can be readily recovered and reused for the next reaction for at least three runs without any significant impact on the yields of the products .

properties

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-3-26(18-9-6-8-17(2)16-18)14-7-13-24-21(28)12-15-27-22(29)19-10-4-5-11-20(19)25-23(27)30/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSOBNUCXBKNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B2664814.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2664818.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2664822.png)

![2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2664823.png)

![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2664826.png)

![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)

![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)